molecular formula C27H24ClN5O2S B2938994 N-((4-(3-chlorophenyl)-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 391897-26-0

N-((4-(3-chlorophenyl)-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No.: B2938994
CAS No.: 391897-26-0
M. Wt: 518.03
InChI Key: YROGYAYCBHCWSI-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted at position 4 with a 3-chlorophenyl group and at position 5 with a thioether-linked 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl moiety. A benzamide group is attached via a methylene bridge to the triazole’s position 2. The 3-chlorophenyl group may enhance lipophilicity and metabolic stability, while the dihydroquinoline fragment could influence binding affinity through π-π interactions or hydrogen bonding .

Properties

IUPAC Name

N-[[4-(3-chlorophenyl)-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24ClN5O2S/c28-21-12-6-13-22(16-21)33-24(17-29-26(35)20-9-2-1-3-10-20)30-31-27(33)36-18-25(34)32-15-7-11-19-8-4-5-14-23(19)32/h1-6,8-10,12-14,16H,7,11,15,17-18H2,(H,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROGYAYCBHCWSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(N3C4=CC(=CC=C4)Cl)CNC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-(3-chlorophenyl)-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature regarding its biological properties, focusing on its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The compound features a triazole ring, a benzamide moiety, and a 3,4-dihydroquinolinone structure. These components are known to contribute to various biological activities, including antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

Recent studies have indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effective inhibition against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µM)Target Organism
Compound A0.15M. tuberculosis H37Rv
Compound B0.17E. coli
Compound C0.20S. aureus

The minimum inhibitory concentration (MIC) values indicate that these compounds are potent against Mycobacterium tuberculosis, making them potential candidates for further development in tuberculosis treatment .

Enzyme Inhibition

The compound also exhibits enzyme inhibition properties. For example, related quinolinone derivatives have been shown to inhibit acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical in neurodegenerative diseases.

Table 2: Inhibition Potency of Related Compounds

CompoundIC50 (µM)Enzyme Type
Compound D0.28AChE
Compound E0.34hAChE
Compound F0.91hMAO-A

These findings suggest that the compound may have applications in treating Alzheimer's disease by modulating neurotransmitter levels through AChE inhibition .

Case Studies

Several case studies have explored the biological activities of triazole derivatives similar to this compound:

  • Antitubercular Activity : A study demonstrated that a series of triazole derivatives exhibited promising antitubercular activity with low cytotoxicity on human cells .
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of quinolinone-based compounds against oxidative stress in neuronal cell lines .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound's ability to inhibit AChE and MAOs suggests a potential mechanism for enhancing cholinergic signaling in the brain.
  • Antimicrobial Action : The structural features allow for interaction with microbial enzymes or cell membranes, leading to cell death or growth inhibition.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1. Triazole-Benzamide Derivatives
  • N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6): Structure: Features a thiadiazole ring fused with isoxazole and benzamide. Synthesis: Prepared via hydroxylamine hydrochloride reaction with enaminone precursors (70% yield) . Key Data:
  • Melting point: 160°C
  • IR: 1606 cm⁻¹ (C=O)
  • MS: m/z 348 (M⁺)

  • N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a): Structure: Incorporates a pyridinyl-acetyl group instead of the dihydroquinoline-thioether. Synthesis: Reaction of enaminone with acetylacetone (80% yield) . Key Data:
  • Melting point: 290°C
  • IR: 1679, 1605 cm⁻¹ (dual C=O)
  • MS: m/z 414 (M⁺)
2.1.2. Thiazolidinone-Benzamide Derivatives
  • N-[2-(3-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazol-3-ylacetamide (4m): Structure: Replaces the triazole with a thiazolidinone ring and includes a benzothiazole-acetamide group. Synthesis: 45% yield via flash chromatography . Key Data:
  • NMR: Distinct aromatic proton shifts due to the 3-chlorophenyl group.

Spectral and Physicochemical Properties

  • IR Spectroscopy :

    • The target compound’s benzamide carbonyl is expected near 1660–1680 cm⁻¹, comparable to analogues like 8a (1679 cm⁻¹) .
    • The absence of C=S bands (e.g., 1243–1258 cm⁻¹ in ) confirms the thioether linkage over thione tautomers .
  • NMR Trends :

    • Aromatic protons in 3-chlorophenyl analogues (e.g., 4m) resonate at δ 7.46–8.32, similar to the target’s expected shifts .
  • Thermal Stability: High melting points (e.g., 290°C for 8a) suggest that electron-withdrawing groups (e.g., acetyl) enhance stability, a trait the dihydroquinoline moiety may also confer .

Research Findings and Trends

  • Substituent Effects : Chlorophenyl groups (e.g., in 4m and ) improve metabolic stability but may reduce solubility. Thioether linkages (as in the target compound) offer greater flexibility than rigid thiadiazoles (e.g., 6) .
  • Synthetic Challenges : Lower yields in halogenated analogues (e.g., 37% for 4i in ) highlight steric and electronic challenges during cyclization, which may apply to the target compound’s synthesis .
  • Tautomerism : Unlike 1,2,4-triazole-thiones (), the target’s thioether linkage avoids tautomeric equilibria, simplifying spectral interpretation .

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